methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, also known as MOA-MB-231, is a compound with potential applications in various fields of research and industry. It is a compound of Formula I, and it has been used for the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C21H18N4O4, and it has a molecular weight of 390.399.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide .Scientific Research Applications
Synthesis and Mesomorphic Behavior
A study focused on synthesizing a series of 1,3,4-oxadiazole derivatives, which included compounds similar to the specified chemical structure. These compounds exhibited significant mesomorphic behaviors, displaying cholesteric, nematic, and smectic A mesophases. Their luminescent properties were also explored, indicating potential applications in materials science for developing photoluminescent materials with specific mesomorphic temperature ranges (Jie Han et al., 2010).
Structural Characterization
Another study focused on the structural characterization of oxadiazole derivatives used as spacers in synthesizing potential angiotensin II receptor antagonists. This research highlights the utility of such compounds in medicinal chemistry for drug development, providing insights into the spatial arrangement and potential interactions these molecules may have within biological systems (E. Meyer et al., 2003).
Fluoride Chemosensors
Compounds containing 1,3,4-oxadiazole groups have been investigated for their applications as selective and colorimetric fluoride chemosensors. These studies reveal the compounds' ability to undergo color changes in response to fluoride ions, suggesting their potential use in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).
Anti-inflammatory Activity
Research has also been conducted on derivatives for their anti-inflammatory activity, indicating the broader pharmacological potential of oxadiazole-containing compounds. This research expands the understanding of how structural modifications of such molecules can lead to varied biological activities, potentially guiding the design of new therapeutic agents (L. Nargund et al., 1994).
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of pharmacological activities, suggesting they may interact with multiple targets .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can influence a variety of biological processes, suggesting that they may impact multiple pathways .
Properties
IUPAC Name |
methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAYVQRNLZKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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